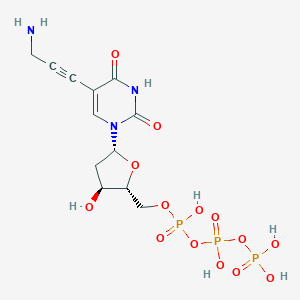
ap-dUTP
Overview
Description
Aminoallyl-deoxyuridine-5’-triphosphate (ap-dUTP) is a modified nucleotide that can be incorporated into DNA during enzymatic synthesis. This compound is particularly useful in molecular biology and biochemistry for labeling DNA with various tags, such as fluorescent dyes or biotin, which can then be used for detection and analysis purposes .
Mechanism of Action
Target of Action
The primary target of ap-dUTP is the enzyme dUTPase . This enzyme is responsible for the hydrolysis of dUTP to dUMP within cells . It plays a crucial role in maintaining DNA integrity in dividing cells .
Mode of Action
This compound interacts with its target, dUTPase, by being incorporated into the enzyme’s active site . The dUTPase enzymatic cycle consists of at least four distinct steps :
Biochemical Pathways
The action of this compound affects the biochemical pathway of pyrimidine metabolism . It provides dUMP for thymidylate biosynthesis . In addition, it is involved in the repair of spontaneous AP sites and 3′-blocked single strand breaks (SSBs) resulting from the chemical or enzymatic (AP lyase) cleavage of AP sites in DNA .
Pharmacokinetics
It’s important to note that the compound’s interaction with its target, dUTPase, and its incorporation into DNA would be key factors influencing its pharmacokinetic properties .
Result of Action
The action of this compound results in the production of amine-modified DNA . This can then be labeled with any amine-reactive dye or hapten . The action of this compound is essential in maintaining DNA integrity in dividing cells . It prevents high rates of uracil incorporation into newly synthesized DNA .
Biochemical Analysis
Biochemical Properties
Ap-dUTP interacts with several enzymes and proteins in biochemical reactions. The terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL) assay uses this compound to label the free 3ʹ-hydroxyl termini of fragmented genomic DNA . This interaction allows for the visualization of nuclei containing fragmented DNA .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by enabling the detection of apoptotic cells through the TUNEL assay . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves its incorporation onto the free 3′-hydroxyl termini of fragmented genomic DNA by the enzyme terminal deoxynucleotidyl transferase (TdT) during the TUNEL assay . This results in the labeling of the exposed termini of DNA, enabling the visualization of nuclei containing fragmented DNA .
Metabolic Pathways
This compound is involved in the metabolic pathway of DNA fragmentation during apoptosis . It interacts with the enzyme TdT during the TUNEL assay .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminoallyl-deoxyuridine-5’-triphosphate can be synthesized through enzymatic incorporation methods. The most common approach involves the use of DNA polymerases, such as reverse transcriptase, Taq DNA polymerase, or phi29 DNA polymerase, to incorporate the modified nucleotide into DNA during processes like reverse transcription, polymerase chain reaction (PCR), or nick translation .
Industrial Production Methods
In industrial settings, aminoallyl-deoxyuridine-5’-triphosphate is typically produced in large quantities using optimized enzymatic synthesis protocols. These protocols ensure high yield and purity of the compound, which is then supplied as aqueous solutions titrated to a neutral pH with sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions
Aminoallyl-deoxyuridine-5’-triphosphate undergoes various chemical reactions, primarily involving its aminoallyl group. These reactions include:
Substitution Reactions: The aminoallyl group can react with amine-reactive dyes or haptens, allowing for the labeling of DNA with fluorescent or biotin tags.
Enzymatic Incorporation: The compound can be incorporated into DNA by DNA polymerases during enzymatic synthesis.
Common Reagents and Conditions
Common reagents used in reactions involving aminoallyl-deoxyuridine-5’-triphosphate include:
Amine-reactive dyes: Such as succinimidyl esters of Alexa Fluor dyes.
DNA polymerases: Including reverse transcriptase, Taq DNA polymerase, and phi29 DNA polymerase.
Major Products Formed
The major products formed from reactions involving aminoallyl-deoxyuridine-5’-triphosphate are labeled DNA molecules. These labeled DNA molecules can be used in various applications, such as fluorescence in situ hybridization (FISH), microarray analysis, and dot blot hybridization .
Scientific Research Applications
Aminoallyl-deoxyuridine-5’-triphosphate has a wide range of scientific research applications, including:
Molecular Biology: Used for labeling DNA with fluorescent dyes or biotin for detection and analysis in techniques like FISH, PCR, and microarray analysis.
Biochemistry: Employed in the study of DNA-protein interactions and DNA replication processes.
Medicine: Utilized in diagnostic assays and research on genetic diseases.
Industry: Applied in the development of diagnostic kits and tools for genetic analysis.
Comparison with Similar Compounds
Aminoallyl-deoxyuridine-5’-triphosphate is unique in its ability to be easily incorporated into DNA and subsequently labeled with a wide range of tags. Similar compounds include:
5-Aminohexylacrylamido-deoxyuridine-5’-triphosphate (aha-dUTP): Another modified nucleotide used for labeling DNA.
Sulfo-cyanine3-deoxyuridine-5’-triphosphate: A fluorescently labeled nucleotide used in rolling circle amplification.
Compared to these similar compounds, aminoallyl-deoxyuridine-5’-triphosphate offers a versatile and efficient method for labeling DNA with various tags, making it a valuable tool in molecular biology and biochemistry .
Properties
IUPAC Name |
[[(2R,3S,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N3O14P3/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h5,8-10,16H,3-4,6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21)/t8-,9+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGIMXKBIBMKBL-IVZWLZJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N3O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B48437.png)
![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-sulfanylpropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B48439.png)









![[(4-Chlorophenyl)hydrazinylidene]thiourea](/img/structure/B48461.png)


